(1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
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Overview
Description
(1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride typically involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole, followed by a Grignard reaction with 2-formyl-1-methyl-1H-imidazole . The reaction conditions often include the use of an ethereal benzylmagnesium bromide solution to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
(1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, affecting their activity. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-1H-imidazol-2-yl)methanol
- (1-Cyclohexyl-1H-imidazol-5-yl)methanol
- (1-Isobutyl-1H-imidazol-5-yl)methanol
Uniqueness
(1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(3-propan-2-ylimidazol-4-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6(2)9-5-8-3-7(9)4-10;/h3,5-6,10H,4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQORCJZQPKXKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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